N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC15608343
Molecular Formula: C21H25N5O3
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25N5O3 |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C21H25N5O3/c1-13-7-8-17-24-19-16(21(28)26(17)12-13)11-15(18(22)25(19)9-10-29-2)20(27)23-14-5-3-4-6-14/h7-8,11-12,14,22H,3-6,9-10H2,1-2H3,(H,23,27) |
| Standard InChI Key | XDCMGTSAOMQIBD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NC4CCCC4)C=C1 |
Introduction
N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the class of triazatricyclo compounds. Its unique molecular structure includes multiple functional groups such as an imino group and a carboxamide group, contributing to its potential applications in medicinal chemistry and material science. The molecular formula for this compound is not explicitly provided in the available sources, but its molecular weight is approximately 450.5 g/mol.
Biological Activity and Potential Applications
Research into the biological activity of N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide suggests that it may interact with biological macromolecules such as proteins and enzymes. Preliminary studies indicate potential pharmacological properties that could be explored for therapeutic benefits in various diseases. The unique structure of this compound allows it to fit into specific binding sites on target molecules, which could lead to modulation of their activity through various biochemical pathways.
Comparison with Similar Compounds
Several compounds share structural similarities with N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide. These include variations such as N-cyclopentyl-6-imino-N-(3-methoxypropyl)-13-methyl and 7-cyclopentyl-N-(3-methoxypropyl)-6-imino, which have different substituents and molecular weights.
Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl | Not specified | Approximately 450.5 g/mol |
| N-cyclopentyl-6-imino-N-(3-methoxypropyl)-13-methyl | Not specified | 409.5 g/mol |
| 7-cyclopentyl-N-(3-methoxypropyl)-6-imino | Not specified | 409.5 g/mol |
Future Research Directions
Detailed studies are required to elucidate the exact molecular targets and pathways involved in the mechanism of action of N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide. Further investigation into its pharmacodynamics and pharmacokinetics will be crucial for understanding its potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume